7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17528353
InChI: InChI=1S/C11H19N3/c1-8-7-13-14-9(11(2,3)4)5-6-12-10(8)14/h7,9,12H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17528353

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 7-tert-butyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C11H19N3/c1-8-7-13-14-9(11(2,3)4)5-6-12-10(8)14/h7,9,12H,5-6H2,1-4H3
Standard InChI Key SNLDYAYVRJRXDF-UHFFFAOYSA-N
Canonical SMILES CC1=C2NCCC(N2N=C1)C(C)(C)C

Introduction

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrimidine ring. The presence of a tert-butyl group at the 7 position and a methyl group at the 3 position contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves several key steps. One common synthesis route starts with 3-methyl-1H-pyrazol-5-amine reacting with tert-butyl-substituted β-enaminones under controlled conditions to form the desired pyrazolo[1,5-a]pyrimidine structure. The reaction conditions often include solvents like acetic acid and may utilize microwave irradiation to enhance reaction rates and yields.

Biological Activities and Applications

7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits notable biological activities, making it a candidate for further research in drug development. Its structural features allow for interactions with various biological targets such as enzymes and receptors, which are crucial for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural characteristics with 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Here is a comparison table highlighting some of these compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidineNot specified193.29 g/molSimilar structure with different substituent positions
tert-Butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylateNot specified223.28 g/molContains a carboxylate group enhancing solubility
tert-Butyl 3-methyl-pyrazolo[4,3-c]pyridineNot specified237.3 g/molDifferent ring fusion impacting reactivity

Research Findings

Research on 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine focuses on its binding affinity to various biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to analyze its structure and confirm its interactions with enzymes and receptors. The compound's potential applications in medicinal chemistry, particularly as inhibitors for kinases and other enzymes involved in disease processes, are being explored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator